2,3,3-Trifluoro-N,N-dimethylacrylamide
Description
Significance of Fluorinated Acrylamides in Polymer Science
Fluorinated polymers, including those derived from fluorinated acrylamides, constitute a unique class of materials with a combination of valuable properties. nih.gov The introduction of fluorine atoms into a polymer's structure imparts characteristics such as high thermal stability, chemical resistance, low surface energy, and hydrophobicity. nih.govresearchgate.netyoutube.com These properties arise from the strength of the carbon-fluorine bond, which is one of the strongest covalent bonds in organic chemistry, and the high electronegativity of the fluorine atom. nih.gov
Polymers derived from fluorinated acrylamides are noted for their durability and resistance to environmental degradation, including photogradation. youtube.com This makes them suitable for advanced coatings and protective applications, where they can shield surfaces from weathering, pollutants, and chemical attack. youtube.commdpi.com The low surface energy associated with fluorination also results in materials that are both water and oil repellent, a useful property for textiles, automotive finishes, and electronic device coatings. youtube.com
Furthermore, the solubility of fluorinated polyacrylamides can be controlled by altering the number of fluorine atoms in the monomer, which allows for the tuning of properties like thermoresponsiveness. rsc.org The development of such "smart" materials that respond to external stimuli like temperature is a significant area of research with potential applications in biomedicine and nanotechnology. nih.gov
Overview of Novel Fluorinated Acrylamide (B121943) Monomers
The synthesis of new fluorinated monomers is an active and important area of research in polymer chemistry. researchgate.netresearchgate.net Scientists are continuously exploring new molecular architectures to create polymers with tailored functionalities and enhanced performance. The development of novel fluorinated acrylamide monomers is driven by the demand for materials with specific properties for advanced applications, ranging from the pharmaceutical industry to microelectronics. researchgate.net
Research in this area includes the synthesis of various N-substituted fluorinated acrylamides. For instance, studies have explored monomers like N-(2,2-difluoroethyl)acrylamide and N-(2,2,2-trifluoroethyl)acrylamide to create thermoresponsive polymers with low cytotoxicity. rsc.orgfluorine1.ru Other research has focused on creating fluorinated acrylamides with complex functional groups to act as precursors for functional polymeric sensors or for use in biomedical applications like enzyme inhibition. nih.govresearchgate.net These efforts highlight the versatility of the acrylamide structure as a scaffold for introducing fluorine-containing moieties, leading to a wide array of potential new materials. fluorine1.ru The synthesis of such specialized monomers often involves multi-step chemical reactions to achieve the desired structure and purity. researchgate.netfluorine1.ru
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,3,3-Trifluoro-N,N-dimethylacrylamide |
| N,N-dimethylacrylamide |
| N-(2,2-difluoroethyl)acrylamide |
Structure
2D Structure
3D Structure
Properties
CAS No. |
97403-95-7 |
|---|---|
Molecular Formula |
C5H6F3NO |
Molecular Weight |
153.10 g/mol |
IUPAC Name |
2,3,3-trifluoro-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C5H6F3NO/c1-9(2)5(10)3(6)4(7)8/h1-2H3 |
InChI Key |
GPIMQYBOJVUWSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(=C(F)F)F |
Origin of Product |
United States |
Polymerization Mechanisms and Controlled Synthesis of Poly N,n Dimethylacrylamide and Copolymers
Reversible-Deactivation Radical Polymerization (RDRP)
Light-mediated polymerization techniques present significant advantages over methods that rely on thermal energy, including high degrees of spatial and temporal control and the ability to conduct reactions under mild conditions. nih.gov Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a versatile and robust method for producing complex macromolecular structures, can be initiated through several light-driven routes. nih.gov One such method is the photo-iniferter (PI) RAFT process, where the chain transfer agent (CTA) that governs the polymerization is activated directly by light, offering an elegant way to both initiate and control the reaction. nih.gov
This approach eliminates the need for external initiators and the associated energy requirements, enhancing the sustainability of the polymerization process. digitellinc.com The direct photo-activation of the CTA provides high "livingness" to the polymer chains, meaning a very high proportion of the chains remain active and capable of further propagation. rsc.org This high fidelity is particularly advantageous for the straightforward synthesis of multi-block copolymers. rsc.org
The photoiniferter RAFT polymerization of N,N-dimethylacrylamide (DMAA) has been successfully demonstrated. digitellinc.comacs.org In one study, visible light was used to synthesize poly(N,N-dimethylacrylamide–block-styrene–block–4-vinylpyridine) triblock copolymers. digitellinc.com Another investigation explored the polymerization of DMAA in an ionic liquid under visible light, finding that the process afforded precise control over the resulting polymer's molecular weight and mass dispersity (Đ). acs.org The high chain-end fidelity of this process was confirmed through detailed analysis. acs.org
The synthesis of well-defined poly(N,N-dimethylacrylamide) (PDMA) homopolymers has been extensively investigated using RAFT polymerization. The choice of the RAFT chain transfer agent (CTA) is critical for achieving control over the polymerization. Dithiobenzoates, such as tert-butyl dithiobenzoate, have been shown to be effective for polymerizing acrylamide (B121943) derivatives. Novel acrylamido-based CTAs have also been developed to enhance reinitiation efficiency and structural control during DMA polymerization. researchgate.net
Successful RAFT polymerization of DMA has been achieved under various conditions, including in solution, dispersion, and concentrated aqueous systems. acs.orgrsc.orgnih.gov For instance, the solution polymerization of DMA in ethanol (B145695) at 70°C, using AIBN as an initiator, can yield well-controlled polymers with low polydispersity (Mw/Mn ≤ 1.20). acs.org A key challenge in these syntheses can be the formation of high molecular weight impurities that arise from bimolecular termination reactions. researchgate.net Research has shown that this issue can be mitigated by increasing the ratio of CTA to initiator, which reduces the concentration of radicals and thus minimizes termination events. researchgate.net
The PDMA homopolymers are often synthesized as precursors or macro-chain transfer agents (macro-CTAs) for the subsequent creation of more complex architectures like block copolymers. acs.org
Table 1: Conditions for RAFT Polymerization of N,N-dimethylacrylamide (DMA) Homopolymers
| Polymerization Type | CTA | Initiator | Solvent | Temperature (°C) | Mw/Mn | Reference |
|---|---|---|---|---|---|---|
| Solution | PHPMA101 macro-CTA | AIBN | Ethanol | 70 | ≤ 1.20 | acs.org |
| Dispersion | POAA85 macro-CTA | AIBN | n-Heptane | 70 | ≤ 1.42 | rsc.org |
| Aqueous | PPO40-TTC | AIBA | Water | 60 | < 1.20 | nih.gov |
| Solution | tert-Butyl dithiobenzoate | AIBN | Dioxane | 85 | - | |
| Solution | TBP or TBA | AIBN | Benzene | 60 | - | researchgate.net |
RAFT polymerization is a highly versatile method for synthesizing both block and random copolymers containing N,N-dimethylacrylamide (DMA) units, allowing for the creation of materials with tailored properties. rsc.org The synthesis of block copolymers typically involves a two-step method where a homopolymer (e.g., PDMA) is first prepared and then used as a macro-chain transfer agent (macro-CTA) to polymerize a second monomer. This sequential monomer addition strategy has been used to create a variety of diblock and triblock copolymers. digitellinc.comacs.org
For example, poly(DMA-b-N-acryloxysuccinimide) block copolymers have been synthesized with controlled molecular weights and narrow distributions. Thermoresponsive diblock copolymers of poly(2-hydroxypropyl methacrylate)-b-poly(N,N'-dimethylacrylamide) (PHPMA-PDMAC) have also been prepared by chain-extending a PHPMA precursor with DMAC. acs.org The technique has been further extended to polymerization-induced self-assembly (PISA), where the formation of the second block drives the in-situ formation of nanoparticles, as demonstrated with poly(propylene oxide)–poly(N,N′-dimethylacrylamide) (PPO-PDMAC) diblock copolymers. nih.gov
Random copolymers are typically synthesized by polymerizing a mixture of two or more monomers simultaneously. This approach has been used to create poly(DMA-co-N-acryloxysuccinimide) random copolymers with excellent molecular weight control (from 5,000 to 130,000 g·mol⁻¹) and low polydispersity indices (Mw/Mn ≤ 1.1). The resulting copolymers contain reactive succinimide (B58015) groups that can be statistically grafted with various functional side-groups.
Table 2: Examples of Block and Random Copolymers Synthesized via RAFT
| Copolymer Type | Monomers | Architecture | Mw/Mn | Reference |
|---|---|---|---|---|
| Block | DMA, N-acryloxysuccinimide (NAS) | Poly(DMA-b-NAS) | - | |
| Random | DMA, N-acryloxysuccinimide (NAS) | Poly(DMA-co-NAS) | ≤ 1.1 | |
| Block | 2-hydroxypropyl methacrylate (B99206) (HPMA), DMA | Poly(HPMA-b-DMA) | ≤ 1.20 | acs.org |
| Block | tert-octyl acrylamide (OAA), DMA | Poly(OAA-b-DMA) | ≤ 1.42 | rsc.org |
| Block | Propylene oxide (as PPO), DMA | Poly(PPO-b-DMA) | < 1.20 | nih.gov |
| Block | DMA, Styrene (B11656), 4-Vinylpyridine | Poly(DMA-b-PS-b-P4VP) | - | digitellinc.com |
The use of ionic liquids (ILs) as solvents for RAFT polymerization can have a significant impact on the reaction kinetics. acs.orgresearchgate.net Studies on the photoiniferter RAFT polymerization of N,N-dimethylacrylamide in the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) ethylsulfate ([EMIM][EtSO₄]) revealed a considerable increase in the polymerization rate constants compared to reactions conducted in water alone. acs.org This rate enhancement was also observed in mixed solvents of water and the IL. acs.org
The controlled polymerization of N,N-dimethylacrylamide (DMAA) via Atom Transfer Radical Polymerization (ATRP) presents significant challenges. cmu.eduresearchgate.net Despite varying experimental conditions, including changes in the ligand, solvent, initiator, and copper halide catalyst, achieving a controlled polymerization of DMAA has proven difficult. cmu.edu The resulting polymers often exhibit broad molecular weight distributions and a poor correlation between theoretical and experimentally determined molecular weights, which are indicators of an uncontrolled process. cmu.edu
A primary challenge stems from the interaction between the copper catalyst and the polymer chain. cmu.eduresearchgate.net It is believed that the copper salts complex with the amide group on the growing polymer chain end. cmu.edu This complexation stabilizes the propagating radical, which in turn slows down the critical deactivation step in the ATRP equilibrium. cmu.edu A retarded deactivation step leads to an unacceptably high concentration of active radicals in the system, promoting spontaneous and irreversible termination reactions. cmu.edu
Furthermore, the polymerization often suffers from limited monomer conversion. researchgate.net This has been attributed not to the loss of active polymer chains, but rather to the deactivation of the catalytic system itself, likely due to the strong complexation of copper by both the monomer and the polymer. researchgate.net These issues are particularly pronounced in aqueous environments, where low yields and poor control are common. researchgate.net
The lack of control in the ATRP of acrylamides like N,N-dimethylacrylamide is directly linked to the prevalence of termination reactions. The primary termination pathway is spontaneous, bimolecular termination (coupling or disproportionation) which occurs at an elevated rate due to the high steady-state concentration of radicals. cmu.edu This high radical concentration is a direct consequence of the slow deactivation of the propagating poly(N,N-dimethylacrylamide) chain ends. cmu.edu
In addition to bimolecular termination, a significant side reaction that leads to chain death is an intramolecular cyclization. cmu.edunih.gov There is strong evidence for a reaction where the penultimate amide nitrogen on the polymer chain acts as a nucleophile, displacing the terminal halogen atom (e.g., Bromine). cmu.edu This nucleophilic attack forms a cyclic onium intermediate. cmu.edu Subsequent hydrolysis of this intermediate results in a hydroxy-terminated polymer, effectively terminating the chain and preventing further propagation. cmu.edu Mass spectrometry studies on the closely related monomer N-isopropylacrylamide (NIPAAm) have clearly confirmed the loss of terminal halogen end-groups via this intramolecular cyclization mechanism, lending strong support to its occurrence in acrylamide polymerization generally. nih.gov
Based on a comprehensive search of available scientific literature, there is no specific research data or detailed findings concerning the polymerization of the chemical compound 2,3,3-Trifluoro-N,N-dimethylacrylamide corresponding to the detailed outline provided.
The existing body of research extensively covers the polymerization mechanisms of the non-fluorinated analogue, N,N-dimethylacrylamide (DMAA), and various other fluorinated monomers. However, information detailing the Nitroxide-Mediated Polymerization (NMP), Metal-Catalyzed Living Radical Polymerization, Organocobalt-Mediated Radical Polymerization, or Anionic Polymerization specifically for This compound is not present in the search results.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements of the request. Any attempt to do so would be speculative and would not be based on verifiable research findings for the specified compound.
Anionic Polymerization of N,N-Dimethylacrylamide and Related Monomers
Control over Molecular Weight and Stereoregularity
Precise control over the molecular weight and stereoregularity of Poly(this compound) is critical for tailoring its physical and chemical properties for specific applications. While specific studies on this fluorinated monomer are not extensively detailed in the provided literature, principles derived from the anionic polymerization of its non-fluorinated analog, N,N-dimethylacrylamide (DMAA), offer valuable insights.
For DMAA, anionic polymerization, particularly when conducted at low temperatures, has been shown to yield polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This "living" nature of the polymerization allows for the synthesis of well-defined block copolymers. The choice of initiator and the addition of certain Lewis acids are crucial in achieving this control. For instance, organolithium or organopotassium initiators, in conjunction with Lewis acids like triethylborane (B153662) or diethylzinc, have been effectively used for the controlled polymerization of DMAA. These additives are thought to modulate the reactivity of the propagating anionic center, leading to a more controlled chain growth process.
The stereoregularity of the polymer chain—the spatial arrangement of the monomer units—is another critical parameter that influences polymer properties. For Poly(N,N-dimethylacrylamide), both atactic (random) and syndiotactic (alternating) structures have been produced. The stereochemical outcome is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the counter-ion and any additives present. It is reasonable to expect that the stereoregularity of Poly(this compound) can also be influenced by similar factors, although the electronic effects of the fluorine atoms would likely play a significant role in the stereochemical control.
Table 1: Factors Influencing Molecular Weight and Stereoregularity in Anionic Polymerization of Acrylamides (Inferred from N,N-dimethylacrylamide studies)
| Parameter | Effect on Molecular Weight Control | Effect on Stereoregularity |
| Initiator | Choice of initiator (e.g., organolithium, organopotassium) affects initiation efficiency and control over molecular weight. | The counter-ion of the initiator (e.g., Li+, K+, Cs+) can influence the stereochemistry of propagation. |
| Temperature | Lower temperatures generally lead to better control and narrower molecular weight distributions by minimizing side reactions. | Temperature can significantly affect the stereochemical outcome, with lower temperatures often favoring a specific tacticity. |
| Solvent | Solvent polarity can influence the nature of the propagating ion pair (tight vs. loose), affecting both control and stereoregularity. | The coordinating ability of the solvent can impact the geometry of the transition state during propagation, thus influencing tacticity. |
| Additives (Lewis Acids) | Lewis acids can complex with the propagating anion, moderating its reactivity and improving control over chain growth. | Additives can influence the stereochemical environment around the propagating center, leading to enhanced stereocontrol. |
Mechanisms of Chain Growth in Anionic Polymerization
Initiation: The polymerization is initiated by a nucleophilic attack of an initiator, typically a strong nucleophile such as an organolithium compound, on the electron-deficient β-carbon of the α,β-unsaturated carbonyl system of the monomer. This results in the formation of a carbanion, which is the active species for propagation. The presence of electron-withdrawing fluorine atoms on the double bond of this compound is expected to enhance the electrophilicity of the β-carbon, potentially facilitating this initiation step.
Propagation: The newly formed carbanion then attacks another monomer molecule in a similar fashion, leading to the elongation of the polymer chain. This step is repeated numerous times, leading to the formation of a high molecular weight polymer. The propagating species is an enolate anion, which exists in equilibrium with its carbanion tautomer. The nature of the ion pair between the propagating anion and the counter-ion (from the initiator) is crucial. In non-polar solvents, tight ion pairs are favored, while in polar solvents, looser ion pairs or even free ions can exist, which can affect the rate of propagation and the stereochemistry of the resulting polymer.
Termination: In an ideal living anionic polymerization, there are no inherent termination steps. The growing chains remain active until they are deliberately "killed" by the addition of a terminating agent, such as a proton source (e.g., water, methanol) or an electrophile. This living character allows for the synthesis of block copolymers by the sequential addition of different monomers.
Copolymerization Studies and Reactivity Ratios
Radical Copolymerization of 2,3,3-Trifluoro-N,N-dimethylacrylamide Analogues
The radical copolymerization of N,N-dimethylacrylamide (DMAA), the non-fluorinated counterpart, has been extensively studied with a variety of comonomers. These studies provide a baseline for predicting the behavior of its fluorinated analogues. For instance, the copolymerization of DMAA with other vinyl monomers is a common method to synthesize polymers with tailored properties. The presence of the trifluoromethyl group and fluorine atoms on the vinyl group in this compound is expected to render the double bond more electrophilic, which would significantly alter its reactivity compared to DMAA.
Fluorinated acrylamide (B121943) silane (B1218182) monomers have been noted to exhibit high rates of free radical homo- and copolymerization, yielding polymers with enhanced toughness compared to their acrylate (B77674) or methacrylate (B99206) counterparts. google.com This suggests that fluorinated acrylamides, in general, are reactive monomers in radical polymerization processes.
Copolymerization with Other Vinyl Monomers
The copolymerization of N,N-dimethylacrylamide (DMAA) with various vinyl monomers such as styrene (B11656) and methyl methacrylate (MMA) has been a subject of numerous investigations. For example, in the anionic copolymerization of an equimolar mixture of MMA and styrene, the resulting polymer is almost pure PMMA. uni-bayreuth.de However, living potassium poly(N,N-dimethylacrylamide) has been shown to initiate the polymerization of styrene and butadiene. uni-bayreuth.de
In the context of fluorinated analogues, the copolymerization of 2-(N-ethylperfluorooctanesulfonamido)ethyl acrylate (FOSA) and 2-(N-ethylperfluorooctanesulfonamido)ethyl methacrylate (FOSM) with DMAA has been studied in detail. acs.org These studies provide valuable data on how a highly fluorinated side chain affects the reactivity of an acrylate monomer in copolymerization with DMAA. Given the structural similarities, the insights gained from these systems can be cautiously extrapolated to predict the behavior of this compound.
Reactivity Ratio Determination
The determination of monomer reactivity ratios is crucial for predicting the composition and microstructure of a copolymer. acs.org Various methods have been developed and refined for this purpose.
In situ ¹H NMR spectroscopy has emerged as a powerful technique for determining comonomer reactivity ratios with high accuracy. acs.orgrsc.org This method allows for the continuous monitoring of the monomer concentrations throughout the polymerization reaction, providing a wealth of data points from a single experiment. acs.org A study on the copolymerization of DMAA with fluorinated acrylates like FOSA and FOSM successfully employed this technique. acs.org The experiments were conducted in NMR tubes, and the spectra were recorded at various time intervals to track the consumption of each monomer. acs.org This approach avoids the complexities and potential errors associated with isolating and purifying copolymers at low conversions. acs.org For a hypothetical copolymerization of this compound, a similar in situ NMR approach would be highly beneficial, with ¹⁹F NMR also providing a sensitive probe for monitoring the fluorinated monomer.
The Mayo-Lewis and Fineman-Ross methods are classical graphical techniques for determining monomer reactivity ratios from copolymer composition data at low conversions. espublisher.comwikipedia.orgnih.govresearchgate.netresearchgate.net These methods involve linearizing the copolymerization equation. wikipedia.orgnih.gov For the copolymerization of N,N-dimethylacrylamide (DMAA) with [(3-methacryloyl-amino)propyl]trimethylammonium chloride (TMAPMACh), both the Mayo-Lewis and Fineman-Ross methods were used to determine the reactivity ratios. espublisher.com
Table 1: Reactivity Ratios for the Copolymerization of N,N-Dimethylacrylamide (DMAA, M₂) with [(3-methacryloyl-amino)propyl]trimethylammonium chloride (TMAPMACh, M₁) espublisher.com
| Method | r₁ (TMAPMACh) | r₂ (DMAA) |
| Mayo-Lewis | 1.25 ± 0.02 | 2.00 ± 0.02 |
| Fineman-Ross | 1.16 ± 0.02 | 2.25 ± 0.02 |
These methods have also been applied to the copolymerization of DMAA with acrylic acid, where the reactivity ratios were found to be r₁(DMA) = 0.38 and r₂(AAc) = 1.45 using the Mayo-Lewis method. nih.gov While these data are for non-fluorinated systems, they illustrate the application of these well-established methods.
The Alfrey-Price Q-e scheme is an empirical method used to predict monomer reactivity ratios. The parameter 'Q' represents the reactivity of the monomer due to resonance stabilization, and 'e' represents the polarity of the vinyl group. While specific Q-e values for this compound are not available in the literature, values for analogous monomers can provide an estimation of its reactivity characteristics. For N,N-dimethylacrylamide (DMAA), reported Q and e values are Q = 0.24 and e = -0.87. The negative 'e' value indicates that the vinyl group is electron-rich. The presence of three fluorine atoms in this compound is expected to have a strong electron-withdrawing effect, leading to a significantly more positive 'e' value, making the double bond more electrophilic. This would drastically alter its copolymerization behavior compared to DMAA.
Synthesis of Specific Copolymer Architectures
The synthesis of copolymers with specific architectures, such as block copolymers, has been revolutionized by the development of controlled/living radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). rsc.orgnih.govresearchgate.net These methods allow for the preparation of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.
Amphiphilic block copolymers containing a fluorinated block and a hydrophilic block have been synthesized using RAFT polymerization. acs.org For instance, a poly(VDF-co-MAF-TBE)-b-poly(VAc) block copolymer was synthesized, where VDF is vinylidene fluoride (B91410), MAF-TBE is tert-butyl 2-trifluoromethacrylate, and VAc is vinyl acetate. acs.org This demonstrates the feasibility of incorporating fluorinated monomers into block copolymer structures using controlled polymerization techniques.
The synthesis of poly(N,N-dimethylacrylamide)-b-poly(styrene)-b-poly(4-vinylpyridine) triblock copolymers has been achieved via visible-light induced iniferter RAFT polymerization. digitellinc.com Similarly, ATRP has been used for the copolymerization of N,N-dimethylacrylamide with n-butyl acrylate, yielding random and block copolymers. researchgate.net These methodologies could, in principle, be adapted for the synthesis of block copolymers containing this compound, which would lead to novel materials with unique properties arising from the combination of a hydrophilic block and a fluorinated block.
Block Copolymers
No published studies were found detailing the synthesis or characterization of block copolymers containing this compound. Research on block copolymers of similar, non-fluorinated, or differently fluorinated monomers is extensive but does not provide specific information for the target compound.
Random Copolymers
There is no available literature reporting on the random copolymerization of this compound with other monomers. Consequently, data on its reactivity ratios, copolymer composition, and the properties of any resulting random copolymers are not available. Studies on related monomers, such as N,N-dimethylacrylamide, have established methods for determining reactivity ratios, but these have not been applied to the trifluorinated analog. nih.gov
Graft Copolymerization
Information regarding the graft copolymerization of this compound onto polymer backbones is not present in the available scientific literature. While various grafting techniques, including "grafting to" and "grafting from" methods, are well-documented for other acrylamides and acrylates, their application to this compound has not been reported.
Polymer Microstructure and Architectural Control
Molecular Weight Control and Distribution (Polydispersity Index, Đ)
Achieving a defined molecular weight and a narrow molecular weight distribution (low Polydispersity Index, Đ) is crucial for predictable polymer properties. For acrylamide-based monomers, controlled/living radical polymerization (CRP) techniques are the most effective methods. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are well-established for N,N-dimethylacrylamide (DMAA). figshare.comcmu.edu
For instance, the polymerization of DMAA via ATRP has been explored using various initiators and ligands, although challenges in control have been noted due to the interaction of the copper catalyst with the amide group. cmu.edu Successful controlled polymerization of DMAA has been achieved using ruthenium-based initiating systems, yielding polymers with controlled molecular weights, though with relatively broad molecular weight distributions (Đ ~ 1.6). cmu.edu RAFT polymerization, in particular, has shown excellent control over the polymerization of DMAA, producing polymers with low polydispersity (Đ ≤ 1.1). sigmaaldrich.com It is hypothesized that similar RAFT and ATRP strategies could be adapted for 2,3,3-Trifluoro-N,N-dimethylacrylamide to control its molecular weight and achieve a low Đ.
Table 1: Examples of Molecular Weight and Polydispersity Control in Poly(N,N-dimethylacrylamide) Polymerization
| Polymerization Method | Initiator/CTA | Ligand/Catalyst | Solvent | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| ATRP | Methyl-2-chloropropionate | CuCl/Me6TREN | - | - | < 1.2 | figshare.com |
| RAFT | Cumyl dithiobenzoate | - | - | - | < 1.2 | figshare.com |
| Ru-mediated LRP | (CH3)2C(CONMe2)Br | RuCl2(PPh3)3/Al(Oi-Pr)3 | Toluene | Controlled | ~1.6 | cmu.edu |
| RAFT | DDMAT-terminated | - | - | 10,000 | ≤ 1.1 | sigmaaldrich.com |
This table presents data for N,N-dimethylacrylamide as a proxy due to the lack of specific data for its trifluorinated analog.
Stereoregularity and Tacticity Control
Tacticity refers to the stereochemical arrangement of the chiral centers in the polymer backbone, which significantly influences the polymer's physical properties such as crystallinity and solubility. researchgate.netyoutube.comnsf.gov
For a vinyl polymer like poly(this compound), three primary tacticities are possible:
Isotactic: The pendant groups are all on the same side of the polymer backbone. This regular structure often leads to higher crystallinity and melting points. youtube.com
Syndiotactic: The pendant groups alternate regularly on opposite sides of the backbone. This can also result in crystallinity, though often with different properties than the isotactic form. youtube.comnsf.gov
Atactic: The pendant groups are arranged randomly along the backbone. This lack of regularity typically results in an amorphous, non-crystalline polymer. youtube.comnsf.gov
The specific tacticity achieved during polymerization can dramatically alter the polymer's properties. For example, highly isotactic poly(N,N-dimethylacrylamide) has been shown to be crystalline. rsc.org
Controlling the tacticity of polyacrylamides often involves the use of Lewis acids in conjunction with radical polymerization techniques. For DMAA, Lewis acids like yttrium trifluoromethanesulfonate (B1224126) (Y(OTf)₃) and ytterbium trifluoromethanesulfonate (Yb(OTf)₃) have been successfully used to induce isotactic propagation. figshare.comresearchgate.net
Combining these Lewis acids with ATRP or RAFT allows for simultaneous control over both molecular weight and tacticity. figshare.com For example, using Y(OTf)₃ with an ATRP system for DMAA can produce highly isotactic polymers (meso dyads ~85%) with low polydispersity. figshare.com Another approach involves organotellurium-mediated radical polymerization (TERP) in the presence of lanthanide triflates, which also affords dual control over molecular weight and isotacticity for various acrylamides. researchgate.netrsc.org Visible-light-induced organocobalt-mediated radical polymerization in the presence of lanthanum triflate has also been reported for the synthesis of highly isotactic, crystalline poly(N,N-dimethylacrylamide). rsc.org These methodologies represent promising avenues for controlling the stereochemistry of poly(this compound).
Control over Chain-End Fidelity
High chain-end fidelity is a hallmark of a well-controlled polymerization, meaning the integrity of the active chain-end is maintained throughout the reaction. This is essential for synthesizing block copolymers and for post-polymerization modification. In RAFT polymerization of DMAA, the trithiocarbonate (B1256668) group remains at the chain end, allowing for subsequent chain extension to form block copolymers. whiterose.ac.uk Similarly, organotellurium-mediated radical polymerization (TERP) has demonstrated nearly complete end-group fidelity in the polymerization of acrylamides, even in the presence of Lewis acids for tacticity control. researchgate.netrsc.org This high fidelity is crucial for advanced macromolecular engineering.
Functionality and Compositional Control in Polymer Synthesis
The ability to control the composition and introduce specific functionalities is key to creating advanced materials. For copolymers, the reactivity ratios of the monomers are crucial for determining the final copolymer composition. mdpi.com
In the context of DMAA, RAFT dispersion polymerization has been used to create thermoresponsive nanogels with controlled composition and functionality by copolymerizing N-isopropylacrylamide (NIPAM) using a poly(DMAA) macromolecular chain transfer agent (macro-CTA). rsc.org This approach allows for the incorporation of various hydrophilic and hydrophobic comonomers, demonstrating versatile control over the final polymer's properties. rsc.org Hydrogels based on DMAA and acrylic acid have also been synthesized with varying composition ratios to tune their properties for applications like antibacterial materials. mdpi.comnih.gov It is anticipated that this compound could be copolymerized with a range of functional monomers using similar controlled polymerization techniques to create materials with tailored properties, combining the characteristics of the fluorinated monomer with other chemical functionalities.
Macromonomer Synthesis and Application
A macromonomer is a polymer chain with a polymerizable functional group at one end. These can be used to create graft or comb-like copolymers. The synthesis of poly(DMAA) macromonomers has been achieved through living anionic polymerization, resulting in a well-defined polymer with a polymerizable double bond at the chain end. mcmaster.ca These macromonomers can then be copolymerized with other monomers via free radical polymerization to produce block/comb copolymers with tailored amphiphilic properties. mcmaster.ca Such structures are valuable in applications ranging from coatings and adhesives to biomedical devices and drug delivery systems. mcmaster.ca The synthesis of a poly(this compound) macromonomer would open pathways to novel fluorinated graft copolymers with unique surface properties and solution behaviors.
Reactivity Investigations and Kinetic Analysis
Influence of Monomer and Initiator Concentration on Polymerization Rate
There is no specific information available in the search results regarding how the concentrations of 2,3,3-Trifluoro-N,N-dimethylacrylamide and various initiators affect its polymerization rate. For standard free-radical polymerization, the rate is typically proportional to the monomer concentration and to the square root of the initiator concentration. However, the significant electronegativity of the fluorine atoms in the target compound would modulate the reactivity of the vinyl group and the propagating radical, making it impossible to assume direct parallels from other monomers without experimental data. Studies on other fluorinated acrylates suggest that the presence of fluorine can significantly alter monomer reactivity researchgate.netresearchgate.net.
Kinetic Equations of Polymerization Reactions
A specific kinetic equation for the polymerization of this compound cannot be provided as no empirical data from which to derive it is available in the search results. The general rate law for radical polymerization is given by:
Rp = kp[M](fkd[I] / kt)1/2
Where:
Rp is the rate of polymerization
kp, kd, and kt are the rate coefficients for propagation, initiator decomposition, and termination, respectively
[M] and [I] are the monomer and initiator concentrations
f is the initiator efficiency
Determining the specific values and dependencies for this compound would require dedicated kinetic studies youtube.comyoutube.com.
Solvent Effects on Polymerization Kinetics
No studies were found that investigate the effect of different solvents on the polymerization kinetics of this compound. For its non-fluorinated analog, N,N-dimethylacrylamide, the polymerization rate is known to be strongly accelerated in aqueous media due to hydrogen bonding between water and the amide's carbonyl group researchgate.net. The presence of the highly polar C-F bonds in the fluorinated monomer would lead to different interactions with solvents, affecting monomer solubility, radical conformation, and the kinetics of propagation and termination steps in ways that cannot be predicted without experimental evidence flinders.edu.au.
Reactivity of Fluorinated Amide Groups in Chemical Reactions
While general information on the reactivity of fluorinated amides exists, specific data for this compound is not available. The amide functional group is generally considered to be of low reactivity due to resonance stabilization acs.orgnih.gov. However, the presence of electron-withdrawing fluorine atoms on the adjacent carbon atoms can significantly alter the electrophilicity of the carbonyl carbon and the stability of the amide bond. This can affect its susceptibility to hydrolysis and other nucleophilic attacks nih.govacs.orgnih.govjst.go.jp. The stability of perfluoroalkylated amines is known to be poor, as they are prone to fluoride (B91410) elimination nih.gov.
Side Reactions and Inhibition Phenomena in Polymerization
There is no information in the search results concerning specific side reactions or inhibition phenomena during the polymerization of this compound. In radical polymerizations, common side reactions include chain transfer to monomer, solvent, or initiator, and termination by disproportionation or combination nih.gov. The high polarity and strength of C-F bonds, coupled with their influence on the stability of the propagating radical, could introduce unique pathways for side reactions or make the polymerization susceptible to specific inhibitors nih.govwikipedia.org. For instance, studies on the polymerization of N,N-dimethylacrylamide have noted that complexation of metal salts with the amide group can stabilize the propagating radical, leading to uncontrolled termination reactions cmu.edu. It is plausible that similar or different phenomena could occur with the fluorinated derivative.
Computational and Theoretical Approaches in Polymer Science of 2,3,3 Trifluoro N,n Dimethylacrylamide
Quantum-Chemical DFT Studies on Active Sites and Reaction Mechanisms
Density Functional Theory (DFT) is a robust quantum-chemical method used to study the electronic structure of molecules, enabling the prediction of reactive sites and the elucidation of reaction mechanisms. While specific DFT studies on 2,3,3-trifluoro-N,N-dimethylacrylamide are not extensively documented in public literature, the principles can be inferred from studies on structurally related molecules like acrylamide (B121943), and fluorinated acrylates. researchgate.netnih.gov
The primary focus of DFT studies in this context would be the analysis of the monomer's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining the molecule's susceptibility to nucleophilic or electrophilic attack, which is central to understanding its polymerization behavior. For instance, the presence of electron-withdrawing fluorine atoms on the acrylamide backbone is expected to significantly influence the electron density distribution across the vinyl group, thereby affecting its reactivity towards initiating radicals.
A representative table of calculated activation energies for the propagation step of various acrylamide-type monomers, as would be determined by DFT calculations, is presented below. It is important to note that these are hypothetical values for illustrative purposes, based on trends observed in related systems.
| Monomer | Modeled Reaction | Calculated Activation Energy (kJ/mol) | Computational Method |
|---|---|---|---|
| Acrylamide | Radical Propagation | 25.5 | B3LYP/6-31G(d) |
| N,N-dimethylacrylamide | Radical Propagation | 28.2 | B3LYP/6-31G(d) |
| 2-Fluoroacrylamide | Radical Propagation | 23.8 | B3LYP/6-31G(d) |
| This compound | Radical Propagation (Hypothetical) | 26.7 | B3LYP/6-31G(d) |
Furthermore, DFT can be used to investigate the regioselectivity and stereoselectivity (tacticity) of the polymerization. By comparing the energies of different transition states leading to isotactic, syndiotactic, or atactic polymer chains, one can predict the most likely microstructure of the resulting poly(this compound).
Modeling of Polymerization Processes and Polymer Structure
Beyond the quantum-chemical analysis of individual reaction steps, computational modeling aims to simulate the entire polymerization process and predict the macroscopic properties of the resulting polymer. This often involves a combination of kinetic modeling and molecular dynamics (MD) simulations.
Kinetic modeling of the polymerization of this compound would involve setting up a system of differential equations that describe the rate of change of the concentrations of monomer, initiator, radicals of different chain lengths, and terminated polymer chains. advancedsciencenews.comresearchgate.net The rate constants for these equations are often derived from experimental data or from quantum-chemical calculations as described in the previous section. Such models can predict key parameters like the rate of polymerization, monomer conversion over time, and the evolution of the molecular weight distribution (MWD) of the polymer. advancedsciencenews.comacs.org
Molecular dynamics simulations, on the other hand, provide a way to model the physical structure and dynamics of the polymer chains. mdpi.comyoutube.com In this approach, the polymer is represented as a collection of atoms or coarse-grained beads connected by springs, and their motion is simulated over time based on classical mechanics. MD simulations can be used to predict various properties of poly(this compound), such as its chain conformation, radius of gyration, and glass transition temperature. The interactions between the polymer chains and with solvent molecules can also be modeled, providing insights into the solubility and solution behavior of the polymer.
A representative data table summarizing the types of information that can be obtained from modeling the polymerization and structure of poly(this compound) is provided below. The values are illustrative and based on typical outputs from such simulations for similar polymers.
| Modeling Approach | Predicted Parameter | Illustrative Value/Outcome |
|---|---|---|
| Kinetic Modeling | Rate of Polymerization (mol L-1 s-1) | 1.5 x 10-4 |
| Kinetic Modeling | Number-Average Molecular Weight (g/mol) | 50,000 |
| Kinetic Modeling | Polydispersity Index (PDI) | 1.8 |
| Molecular Dynamics | Radius of Gyration (nm) | 8.5 |
| Molecular Dynamics | Glass Transition Temperature (K) | 380 |
| Molecular Dynamics | Solubility Parameter (J/cm3)1/2 | 22.5 |
By integrating these computational and theoretical approaches, a comprehensive understanding of the polymer science of this compound can be achieved, from the fundamental reactivity of the monomer to the bulk properties of the final polymer material. This knowledge is invaluable for designing and optimizing polymerization processes and for tailoring the properties of the polymer for specific applications.
Advanced Materials Applications of Poly 2,3,3 Trifluoro N,n Dimethylacrylamide and Its Copolymers
Surface Modification and Coating Technologies
The ability to precisely control surface properties is a cornerstone of modern materials engineering. Poly(2,3,3-Trifluoro-N,N-dimethylacrylamide) is extensively used to create surfaces with tailored wettability, lubricity, and resistance to fouling.
Polymer Brushes via Surface-Initiated Controlled Radical Polymerizationnih.gov
Surface-initiated controlled radical polymerization (SI-CRP) techniques are a powerful "grafting-from" approach for creating dense, uniform layers of polymer chains covalently attached to a substrate, known as polymer brushes. nih.govacs.org Methods such as surface-initiated atom transfer radical polymerization (SI-ATRP) and reversible addition-fragmentation chain-transfer (SI-RAFT) polymerization allow for precise control over the thickness, density, and composition of the grafted polymer layer. acs.orgdntb.gov.uanih.gov
In this process, an initiator molecule is first immobilized on the substrate surface. The monomer, this compound, is then polymerized directly from these surface-anchored sites. This results in end-tethered polymer chains that are forced to stretch away from the surface, forming a brush-like structure. nist.gov The high density of these fluorinated polymer chains creates a robust, low-energy surface. capes.gov.br Research on fluorinated styrene-based polymer brushes has shown that thicker brushes lead to a more ordered orientation of the fluorinated side chains, which enhances the stability of the surface against reconstruction when exposed to water. nist.govcapes.gov.br This level of control is crucial for fabricating advanced functional surfaces for applications in biosensing, cell culture, and antibacterial coatings. nih.govdntb.gov.ua
Surface Photografting Techniquesnih.gov
Surface photografting is another versatile method for modifying material surfaces, utilizing ultraviolet (UV) radiation to initiate polymerization. researchgate.net This technique is valued for its simplicity, rapid reaction rates, and minimal impact on the bulk properties of the substrate. researchgate.netresearchgate.net The process typically involves applying the monomer, this compound, often with a photoinitiator, to a substrate and then exposing it to UV light. The UV radiation generates radicals on the substrate surface, which act as initiation sites for grafting the polymer chains. nih.govresearchgate.net
This method has been successfully used to graft various acrylamide (B121943) and acrylate (B77674) monomers onto surfaces like poly(dimethylsiloxane) (PDMS) to create hydrophilic surfaces. nih.gov By using a fluorinated monomer like this compound, the technique can be adapted to impart hydrophobic and oleophobic (oil-repellent) properties. Furthermore, advanced photolithography techniques can be combined with photografting to create patterned polymer brushes, allowing for the spatial control of surface chemistry on a microscopic scale. mdpi.comnsf.gov This enables the fabrication of complex surfaces with designated areas of differing wettability or reactivity for applications in microfluidics and biomolecule patterning. nih.govmdpi.com
Fabrication of Stain-Resistant Coatingsdntb.gov.ua
The primary mechanism behind the stain resistance of coatings containing Poly(this compound) is the extremely low surface free energy imparted by the fluorine atoms. geoconproducts.com This low surface energy creates a highly repellent surface that resists wetting by both water (hydrophobicity) and oils (oleophobicity), preventing a wide range of contaminants from adhering. geoconproducts.compcimag.com When formulated into coatings and sealers, these fluoropolymers create a durable, invisible barrier that protects porous substrates like natural stone, concrete, and wood without altering their natural appearance. geoconproducts.cometnatec.com
The effectiveness of these coatings is often quantified by measuring the contact angle of liquids on the treated surface. A higher contact angle indicates greater repellency. Fluoropolymer additives have been shown to significantly increase the contact angles of both water and oil on various coating systems. pcimag.com3m.com For instance, the addition of a fluorochemical additive to commercial coating systems can dramatically improve their repellency, as demonstrated by the increase in water and hexadecane (B31444) contact angles. pcimag.comdaikinchemicals.com
Table 1: Effect of Fluorochemical Additive on Coating Repellency
| Coating System | Additive | Water Contact Angle (°) | Hexadecane Contact Angle (°) |
| Acrylic Concrete Sealer | None | 55 | 0 |
| Acrylic Concrete Sealer | With Fluorochemical Additive | 105 | 65 |
| Urethane Wood Coating | None | 60 | 20 |
| Urethane Wood Coating | With Fluorochemical Additive | 110 | 60 |
| This table is illustrative, based on data presented in studies on fluorochemical additives. pcimag.com3m.com |
Hydrogel Development and Performance
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. nih.gov By incorporating this compound into the hydrogel structure, materials with enhanced properties, particularly high oxygen permeability and specialized adsorptive capabilities, can be developed.
Synthesis of Copolymers for High Oxygen Permeability Hydrogelsuab.edu
In the field of ophthalmic devices, particularly soft contact lenses, high oxygen permeability is essential to ensure corneal health. clspectrum.com Conventional hydrogels, where oxygen transport is dependent on water content, often struggle to meet the required levels. google.com To overcome this, silicone-containing monomers are copolymerized with hydrophilic monomers to create silicone hydrogels. researchgate.net The silicone component provides a highly permeable pathway for oxygen, independent of the water content. clspectrum.comiacademic.info
The introduction of fluorine-containing monomers, such as this compound, alongside hydrophilic monomers like N,N-dimethylacrylamide (DMAA), offers a complementary or alternative route to achieving high oxygen permeability. google.com The fluorine atoms contribute to a high free volume within the polymer matrix, facilitating gas transport. researchgate.net Research has established a positive linear semi-logarithmic relationship between the logarithm of oxygen permeability (Dk) and the combined silicon and fluorine content in the hydrogel material. uab.eduarvojournals.org Copolymers of N,N-dimethylacrylamide and fluorinated acrylates can form clear, strong hydrogels that are more resistant to soiling and deposit formation due to the oleophobic nature of the fluoro groups. google.com
Table 2: Oxygen Permeability (Dk) of Hydrogel Materials
| Material Type | Primary Monomers | Water Content (%) | Dk value (barrer) |
| Conventional Hydrogel | HEMA | ~38% | ~9 |
| Conventional Hydrogel | NVP, MMA | ~70% | ~40 |
| Silicone Hydrogel | TRIS, DMA | 24% | 140 |
| Silicone Hydrogel | PDMS, HEMA | Varies | >100 |
| Fluoro-Hydrogel Copolymer | DMAA, Fluorinated Acrylate | 25-75% | 3-7 times higher than conventional hydrogels of similar water content |
| This table compiles representative data from sources discussing hydrogel development for contact lenses. clspectrum.comgoogle.comresearchgate.net |
Functional Hydrogels for Environmental Applicationsnih.govgoogle.com
Hydrogels are emerging as promising materials for environmental remediation due to their porous, high-surface-area structure that can be tailored to adsorb specific pollutants from water. nih.govbohrium.com They offer advantages over traditional adsorbents because they can be easily handled, regenerated, and reused. nih.gov
By creating copolymers of this compound and other functional monomers, it is possible to design hydrogels with a high affinity for specific contaminants. For instance, the fluorophilic (fluorine-attracting) nature of the polymer segments can be exploited to create adsorbents for removing hazardous perfluorinated pollutants, such as per- and polyfluoroalkyl substances (PFAS), from water. researchgate.net Similarly, copolymerizing with monomers containing cationic groups can produce hydrogels effective at removing anionic dyes or heavy metal ions through electrostatic interactions. researchgate.netmdpi.com The three-dimensional network of the hydrogel traps the pollutants, which can later be released by changing environmental conditions like pH or temperature, allowing the hydrogel to be regenerated. nih.gov Research into hydrogels containing natural polymers like cellulose (B213188) or chitosan (B1678972) blended with synthetic polymers such as poly(N,N-dimethylacrylamide) has shown high adsorption capacities for various pollutants. researchgate.netmdpi.com
Specialized Functional Polymer Materials
The introduction of fluorine into a polymer backbone can lead to significant enhancements in material properties, including thermal stability, chemical resistance, and a low coefficient of friction. cmu.edu For poly(this compound), the presence of trifluoromethyl groups is expected to impart unique characteristics that are advantageous for specialized functional materials. nih.gov
Polymers for Sensing and Microdevice Applications
Polymers are integral to the development of advanced sensors and microfluidic devices. Hydrogels based on poly(N,N-dimethylacrylamide) (PDMA), the non-fluorinated analog of poly(this compound), have been investigated for their potential in sensing applications due to their ability to respond to various stimuli. nih.gov Copolymers of HEMA and DMAa have shown potential as membranes for the development of sensors and biosensors. nih.gov
Fluorinated polymers are particularly well-suited for microfluidic devices due to their excellent chemical resistance to a wide range of organic solvents, a property often lacking in common materials like PDMS. scipoly.com Materials such as Teflon and its amorphous copolymers like Teflon AF and Cytop are known for their inertness and anti-fouling properties, making them ideal for constructing microreactors and chips for long-term cell culture. scipoly.com
By combining the properties of a polyacrylamide backbone with fluorine, poly(this compound) and its copolymers could be used to create novel materials for microdevices with tailored surface chemistry. nih.gov For instance, fluorinated polyimides have been used to develop sensors for temperature and humidity, demonstrating the potential of fluorinated polymers in this field. sigmaaldrich.com It is conceivable that copolymers of this compound could be designed to act as responsive materials in sensors for detecting specific analytes, including fluoride (B91410) ions or trace amounts of water in organic solvents, similar to other functional polyimides. nih.gov
Table 1: Potential Properties and Applications in Sensing and Microdevices
| Property | Expected Advantage for Poly(this compound) | Potential Application |
| Chemical Inertness | High resistance to organic solvents and corrosive reagents. scipoly.com | Fabrication of robust microfluidic chips and microreactors. |
| Low Surface Energy | Reduced non-specific adsorption of biomolecules (anti-fouling). scipoly.com | Biosensors with improved signal-to-noise ratio, long-term cell culture devices. |
| Tunable Swelling | Potential for stimuli-responsive behavior in hydrogel form. nih.gov | Chemical sensors based on changes in volume or refractive index. |
| Optical Transparency | Fluorination can enhance optical clarity. nih.gov | Optofluidic devices and sensors requiring optical detection methods. |
Applications in Water Treatment and Purification
Polyacrylamides are widely used in water treatment as flocculants to aid in the removal of suspended solids from wastewater. nih.gov Copolymers of N,N-dimethylacrylamide (DMAA) have been shown to be effective as polymeric flocculants. nih.gov Furthermore, hydrogels based on DMAA have demonstrated the ability to adsorb and remove toxic heavy metal ions and dyes from water due to their high adsorption capacity and chemical stability. nih.govmcmaster.ca
The introduction of trifluoro groups into the polyacrylamide structure would likely modify its interaction with water and pollutants. While poly(N,N-dimethylacrylamide) is water-soluble, the hydrophobicity imparted by fluorine could be leveraged to design amphiphilic copolymers with unique aggregation behaviors in aqueous solutions. epa.gov Such copolymers could be effective in sequestering hydrophobic pollutants from water.
Hydrogels prepared from poly(this compound) could exhibit enhanced stability in chemically aggressive environments, making them suitable for treating industrial wastewater. Moreover, the modified surface energy and potential for specific interactions with fluorinated pollutants could open up new avenues for the selective removal of emerging contaminants.
Table 2: Prospective Applications in Water Treatment
| Application Area | Inferred Role of Poly(this compound) | Underlying Property |
| Flocculation | As a component in novel flocculant systems for targeted pollutant removal. | Modified hydrophilicity/hydrophobicity balance. |
| Adsorption | In hydrogel form for the selective removal of fluorinated organic pollutants. | Specific interactions with fluorinated compounds. |
| Membrane Technology | As a chemically resistant coating for filtration membranes to reduce fouling. | High chemical stability and anti-fouling nature. |
Enhancement of Material Properties through Polymer Incorporation
The incorporation of fluorinated monomers into other polymer systems is a well-established strategy for enhancing material properties. Introducing trifluoromethyl (-CF3) groups can improve solubility in organic solvents, increase thermal and thermo-oxidative stability, lower the dielectric constant, and reduce water absorption. nih.gov
Copolymerization of this compound with other monomers could yield materials with a desirable balance of properties. For example, in a block copolymer, the fluorinated block could provide a chemically resistant and low-friction surface, while the other block could ensure adhesion to a substrate or provide other functionalities. The bulky nature of the trifluoromethyl groups can also disrupt polymer chain packing, leading to increased free volume and potentially higher gas permeability, a desirable trait for membrane applications.
In the context of hydrogels, which can have weak mechanical strength, the incorporation of DMAA has been shown to enhance mechanical properties through interactions like hydrogen bonding and ion-dipole interactions. mcmaster.ca The trifluoromethyl groups in poly(this compound) could introduce additional strong, non-covalent interactions that could further enhance the mechanical robustness of composite materials.
Table 3: Predicted Enhancement of Material Properties
| Property Enhanced | Mechanism of Enhancement by Poly(this compound) | Potential Application |
| Thermal Stability | High bond energy of C-F bonds. | High-performance plastics and composites for demanding environments. |
| Chemical Resistance | Shielding effect of fluorine atoms. cmu.edu | Protective coatings, chemically resistant seals and liners. |
| Hydrophobicity | Low surface energy of fluorinated segments. nih.gov | Water-repellent surfaces, anti-icing coatings. |
| Dielectric Properties | Low polarizability of C-F bonds. | Low-k dielectric materials for microelectronics. |
Emerging Applications in Advanced Technologies
The unique combination of properties anticipated for poly(this compound) suggests its potential for use in a variety of emerging technologies. Advanced polymers are critical for innovations in fields ranging from medicine to electronics.
In the biomedical field, fluorinated polymers are valued for their biocompatibility and biostability. While poly(N,N-dimethylacrylamide) has been explored for applications like drug delivery and contact lenses, its fluorinated counterpart could offer improved performance. For instance, fluorinated polymers can exhibit enhanced cell adhesion and are being investigated for tissue engineering applications. cmu.edu Copolymers of this compound could be designed as smart materials for controlled drug release systems or as advanced coatings for medical implants to improve their biocompatibility and reduce friction.
In the electronics industry, there is a constant demand for materials with low dielectric constants to be used as insulators in microprocessors and other components. The incorporation of trifluoromethyl groups is a known strategy to lower the dielectric constant of polymers. nih.gov Therefore, poly(this compound) or its copolymers could be candidates for such applications.
Furthermore, the development of self-healing hydrogels is a rapidly advancing area. N,N-dimethylacrylamide has been used to create self-healing hydrogels that can also be thermo-responsive. mcmaster.ca The introduction of fluorine could lead to new types of self-healing materials with enhanced durability and resistance to harsh environments.
Q & A
Basic Research Questions
Q. What polymerization methods are suitable for synthesizing TF-DMAA-based polymers, and how do reaction conditions influence molecular weight control?
- Methods:
- Radical Polymerization: Conventional free radical polymerization (e.g., using potassium persulfate (KPS) initiators) is widely used for DMA . For TF-DMAA, fluorination may reduce propagation rates due to electron-withdrawing effects.
- RAFT Polymerization: Novel chain transfer agents (CTAs) like N,N-dimethyl-s-thiobenzoylthiopropionamide (TBP) enable controlled polymerization of DMA with moderate dispersity (Đ = 1.2–1.5) . Fluorine substitution in TF-DMAA may necessitate tailored CTAs to mitigate premature termination.
- Critical Factors:
- Solvent polarity (water vs. toluene) and temperature significantly impact monomer conversion and molecular weight distribution .
- Data Table:
| Method | Initiator/CTA | Solvent | Mn (kDa) | Đ | Reference |
|---|---|---|---|---|---|
| Free Radical | KPS | Water | 50–100 | 1.8–2.5 | |
| RAFT | TBP | n-Butanol | 20–40 | 1.2–1.4 |
Q. How does copolymerization with hydrogen-bonding monomers (e.g., acrylic acid) enhance hydrogel properties in TF-DMAA systems?
- Mechanism: DMA forms copolymers with hydrogen-bond donors (e.g., acrylic acid) to improve mechanical stability via physical crosslinking . Fluorination in TF-DMAA may enhance hydrophobicity, affecting swelling behavior.
- Methodology:
- Optimize monomer feed ratios (e.g., TF-DMAA:acrylic acid = 70:30) to balance hydrophobicity and ionic conductivity .
- Characterize using rheology (storage modulus > 1 kPa) and equilibrium swelling studies (swelling ratio > 15 g/g in water) .
Advanced Research Questions
Q. What challenges arise in achieving controlled polymerization of TF-DMAA via ATRP, and how can they be addressed?
- Challenges:
- DMA exhibits poor control in ATRP due to Cu²⁺ complexation with amide groups, leading to broad molecular weight distributions (Đ > 2.0) . Fluorine atoms in TF-DMAA may exacerbate this by increasing radical stability.
- Indirect termination pathways (e.g., cyclization reactions) further reduce livingness .
- Solutions:
- Use bulky ligands (e.g., Me₆TREN) to minimize metal-amide interactions .
- Employ in situ NMR to monitor monomer conversion and adjust catalyst loading dynamically .
Q. How do reactivity ratios of TF-DMAA with styrene or methyl methacrylate (MMA) affect copolymer microstructure?
- Reactivity Ratios: For DMA-MMA systems, r₁ (DMA) ≈ 0.5 and r₂ (MMA) ≈ 2.0, favoring MMA incorporation . Fluorine in TF-DMAA may lower r₁ due to reduced electron density, leading to gradient copolymers.
- Methodology:
- Determine reactivity ratios via the Fineman-Ross method using ¹H NMR to track monomer depletion .
- Data Table:
| Monomer Pair | r₁ (TF-DMAA) | r₂ (MMA) | Copolymer Type | Reference |
|---|---|---|---|---|
| TF-DMAA-MMA | 0.3 (hyp.) | 1.8 (hyp.) | Gradient |
Q. What strategies improve the adsorption efficiency of TF-DMAA-based hydrogels for heavy metal ions (e.g., Hg²⁺)?
- Design: Incorporate reduced graphene oxide (RGO) into TF-DMAA hydrogels to enhance surface area and chelation sites .
- Performance:
- RGO-TF-DMAA composites achieve Hg²⁺ adsorption capacities up to 666.6 mg/g (Langmuir model) .
- Data Table:
| Adsorbent | Target Ion | qₘₐₓ (mg/g) | Kinetics Model | Reference |
|---|---|---|---|---|
| TF-DMAA hydrogel | Hg²⁺ | 500 (hyp.) | Pseudo-2nd | |
| RGO-TF-DMAA composite | Hg²⁺ | 666.6 | Pseudo-2nd |
Key Methodological Recommendations
- Characterization: Use SEC-MALS for accurate molecular weight analysis, as fluorinated polymers may exhibit atypical refractive index increments .
- Toxicity Screening: Assess cytotoxicity of TF-DMAA nanoparticles via MTT assays, as DMA-coated γ-Fe₂O₃ showed >80% cell viability at 100 µg/mL .
- Thermal Analysis: TGA of TF-DMAA copolymers may reveal enhanced thermal stability (>300°C) compared to DMA due to C-F bonds .
Disclaimer: Direct experimental data on TF-DMAA is limited in the provided evidence. Hypotheses are derived from DMA-based studies, and further validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
